Violanthrone, nitro-
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Overview
Description
Violanthrone, nitro- is a derivative of violanthrone, an organic compound known for its use as a vat dye. Violanthrone itself is a polycyclic aromatic ketone with a planar structure and C2v symmetry . The nitro- derivative introduces nitro groups into the violanthrone structure, potentially altering its chemical and physical properties.
Preparation Methods
The synthesis of violanthrone, nitro- typically involves the nitration of violanthrone. Violanthrone is produced by coupling two molecules of benzanthrone . The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Violanthrone, nitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Nitro groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases.
Scientific Research Applications
Violanthrone, nitro- has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Mechanism of Action
The mechanism of action of violanthrone, nitro- involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The pathways involved include oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Violanthrone, nitro- can be compared with other nitro-substituted polycyclic aromatic compounds:
Isoviolanthrone: An isomer of violanthrone with a centrosymmetric structure.
Dibenzanthrone: Another vat dye with similar applications but different structural properties.
Nitroanthraquinone: A compound with similar nitro group reactivity but different core structure. The uniqueness of violanthrone, nitro- lies in its specific structural arrangement and the resulting chemical properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
66085-76-5 |
---|---|
Molecular Formula |
C34H15NO4 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
8-nitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22,24,26,28(32),29,33-hexadecaene-12,21-dione |
InChI |
InChI=1S/C34H15NO4/c36-33-24-4-2-1-3-17(24)18-7-8-19-20-9-10-23-28-15-16(35(38)39)5-6-25(28)34(37)27-14-12-22(30(20)32(23)27)21-11-13-26(33)31(18)29(19)21/h1-15H |
InChI Key |
JMLRQFUKQHMMLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=C(C8=O)C=CC(=C9)[N+](=O)[O-])C2=O |
Origin of Product |
United States |
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